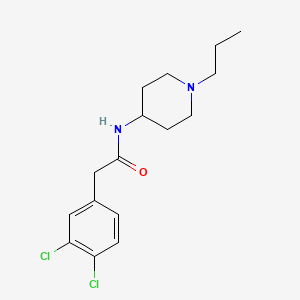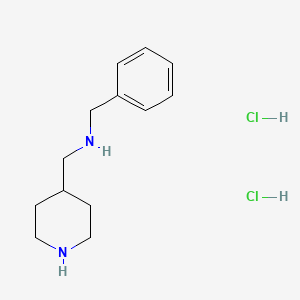
2,3,5,6-tetrafluoro-N-(2-isopropylphenyl)-4-methoxybenzamide
説明
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions, where fluorinated benzene derivatives are common precursors. For instance, a study demonstrated the synthesis of a closely related compound through the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, followed by reactions with aniline, o-phenylenediamine, and o-aminophenol, showcasing the versatility of fluorinated compounds in organic synthesis (Pimenova et al., 2003).
Molecular Structure Analysis
The molecular structure of fluorinated benzamides often exhibits significant intermolecular interactions, such as hydrogen bonding, which can influence the molecule's geometry and rotational conformations. For example, a study on N-3-hydroxyphenyl-4-methoxybenzamide explored these aspects through single-crystal X-ray diffraction and DFT calculations, revealing the influence of dimerization and crystal packing on molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
Fluorinated benzamides can participate in various chemical reactions, including cyclization and nucleophilic substitution, leading to a diverse range of products. A related study showcased the thermal cyclization of a fluorinated ester, leading to the formation of chromene derivatives, highlighting the reactivity of such compounds (Pimenova et al., 2003).
Physical Properties Analysis
The physical properties of fluorinated benzamides, such as solubility and melting points, are significantly influenced by their molecular structure. The presence of fluorine atoms can increase the molecule's lipophilicity and impact its boiling and melting points. Studies like the one on N-(2,3-difluorophenyl)-2-fluorobenzamide provide insights into how fluorination affects these physical properties (Hehir et al., 2023).
科学的研究の応用
Crystal Engineering and Molecular Aggregation
Compounds with fluorinated aromatic rings, like the one mentioned, often exhibit unique aggregation behavior due to C–H⋯F interactions. A study by Mocilac et al. (2016) on N-(difluorophenyl)benzamides highlights the role of fluorine in promoting short C–H⋯F contacts, potentially useful in designing new crystal structures with desired physical properties (Mocilac, Osman, & Gallagher, 2016).
Organic Electronics
Fluorinated benzamides are explored in organic electronics for their influence on optical properties. Ueki et al. (2017) investigated the effect of electron-withdrawing groups on the fluorescence of tetrabenzofluorene derivatives, indicating potential for use in organic light-emitting diodes (OLEDs) and other photonic applications (Ueki et al., 2017).
Catalysis
Catalytic applications are another area where similar compounds have been explored. For instance, Yakura et al. (2018) evaluated N-isopropyliodobenzamides, related to the compound , as catalysts for alcohol oxidation, demonstrating the potential for such compounds in synthetic organic chemistry (Yakura, Fujiwara, Yamada, & Nambu, 2018).
Pharmaceutical Research
In pharmaceutical research, fluorinated compounds are often investigated for their biological activity. A study on the synthesis and characterization of novel aromatic polyimides, including fluorinated benzamides, suggests their potential application in developing new materials with biomedical applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
特性
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxy-N-(2-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4NO2/c1-8(2)9-6-4-5-7-10(9)22-17(23)11-12(18)14(20)16(24-3)15(21)13(11)19/h4-8H,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHBLBUQSBRTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-tetrafluoro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(5-nitro-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4584016.png)
![5-(4-chlorophenyl)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4584018.png)
![5-{[(4-fluorophenyl)acetyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4584023.png)
![4-(methylthio)-3-(4-morpholinylcarbonyl)-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4584026.png)


![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4584064.png)
![(2-chloro-6-fluorobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4584069.png)


![1-({6-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}thio)acetone](/img/structure/B4584090.png)
![2-chloro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4584105.png)

